Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

Catalog No.
S13514026
CAS No.
M.F
C15H12ClFO3
M. Wt
294.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

Product Name

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

IUPAC Name

methyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate

Molecular Formula

C15H12ClFO3

Molecular Weight

294.70 g/mol

InChI

InChI=1S/C15H12ClFO3/c1-19-15(18)10-6-7-14(12(16)8-10)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3

InChI Key

WOIUIICVVPFPFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is a chemical compound characterized by the molecular formula C15H12ClFO3C_{15}H_{12}ClFO_3 and a molecular weight of approximately 294.7 g/mol. This compound features a benzoate structure with a chlorine atom and a fluorobenzyl ether substituent, which contributes to its unique chemical properties. Its physical properties include a density of about 1.289 g/cm³ and a boiling point of approximately 396.1 °C at 760 mmHg, indicating its stability under various conditions .

Typical for aromatic compounds, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

The synthesis of methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically involves several steps:

  • Preparation of Starting Materials: Methyl 4-hydroxybenzoate is often used as a precursor.
  • Chlorination Reaction: Chlorination can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
  • Ether Formation: Reacting the chlorinated benzoate with 2-fluorobenzyl alcohol in the presence of a base (e.g., potassium carbonate) facilitates ether formation.
  • Purification: The final product is purified through recrystallization or chromatography.

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: Its derivatives could be explored for use as herbicides or fungicides due to their biological activity.
  • Material Science: The compound may find applications in developing new materials with specific properties.

Interaction studies involving methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate focus on its behavior in biological systems:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and therapeutic potential.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems helps assess its safety and efficacy.

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 3-chloro-4-(benzyloxy)benzoateC15H14ClO3C_{15}H_{14}ClO_3Lacks fluorine; exhibits different biological activity
Methyl 3-bromo-4-(2-fluorobenzyl)oxybenzoateC15H12BrFO3C_{15}H_{12}BrFO_3Bromine instead of chlorine; may have different reactivity
Methyl 3-nitro-4-(2-fluorobenzyl)oxybenzoateC15H12FNO4C_{15}H_{12}FNO_4Nitro group introduces different electronic properties

Uniqueness

Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate's uniqueness lies in its combination of halogen substituents (chlorine and fluorine), which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both halogens allows for diverse synthetic pathways and potential applications not found in other derivatives lacking such combinations .

Synthetic Routes for Methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

Esterification Pathways and Protecting Group Strategies

The synthesis of methyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate employs several esterification methodologies, with Fischer esterification representing the most fundamental approach [1] [2]. The classical Fischer esterification mechanism involves acid-catalyzed reaction between the corresponding carboxylic acid precursor and methanol, utilizing sulfuric acid as the catalyst [1]. This process begins with protonation of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by methanol [2]. The reaction proceeds through a tetrahedral intermediate formation, followed by elimination of water to yield the desired methyl ester [1].

Advanced esterification strategies incorporate protecting group methodologies to ensure selective functionalization during multi-step synthesis [3] [4]. Benzyl ethers serve as particularly effective permanent protecting groups due to their stability under both acidic and basic conditions, while remaining cleavable under mild catalytic hydrogenation conditions [3]. The strategic implementation of protecting groups allows for orthogonal deprotection schemes, where different functional groups can be selectively revealed at specific synthetic stages [4].

Temperature optimization studies demonstrate that Fischer esterification typically proceeds optimally between 50°C to 100°C, depending on the specific reactants and catalyst employed [5]. The reaction exhibits first-order kinetics with respect to both the carboxylic acid and alcohol components, while the acid catalyst concentration directly influences the reaction rate [5]. Excess methanol utilization, typically in a 7:1 molar ratio relative to the carboxylic acid, drives the equilibrium toward ester formation according to Le Chatelier's principle, achieving theoretical yields approaching 96% [1].

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution represents a critical mechanistic pathway for introducing the fluorobenzyl ether moiety into the target compound [6]. The reaction proceeds through the addition-elimination mechanism, commonly referred to as the nucleophilic aromatic substitution pathway, involving formation of a stabilized anionic intermediate [6]. The presence of electron-withdrawing groups, such as the chloro substituent, significantly enhances the electrophilicity of the aromatic ring toward nucleophilic attack [6].

The mechanistic pathway initiates with nucleophilic attack by the phenoxide anion derived from the hydroxylated benzoate precursor on the activated aromatic carbon bearing the leaving group [6]. This attack generates a resonance-stabilized Meisenheimer complex, characterized by negative charge delocalization throughout the aromatic system [6]. The electron-withdrawing chloro substituent provides additional stabilization through inductive effects, facilitating the formation and stability of this intermediate complex [6].

Regioselectivity in nucleophilic aromatic substitution depends critically on the positioning of activating groups relative to the leaving group [6]. Ortho and para positions relative to electron-withdrawing substituents demonstrate enhanced reactivity due to resonance stabilization, while meta positions rely primarily on inductive effects [6]. The reaction rate increases substantially with the number and electron-withdrawing capacity of activating groups present on the aromatic ring [6].

Mechanochemical approaches have demonstrated significant rate enhancements for nucleophilic aromatic substitution reactions, with average reaction rates increased by nine-fold compared to conventional solution-phase conditions [7]. These improvements result from the elimination of polar protic solvents, which traditionally slow nucleophilic aromatic substitution kinetics through solvation effects [7].

Catalytic Coupling Reactions for Benzyloxy Linkage Formation

The formation of benzyloxy linkages employs several catalytic coupling methodologies, with Williamson ether synthesis representing the most established approach [8] [9]. This reaction proceeds through nucleophilic substitution mechanism, where an alkoxide nucleophile displaces a halide leaving group from the benzyl halide substrate [8]. The reaction demonstrates optimal efficiency when employing primary alkyl halides as electrophiles, minimizing competing elimination pathways that become prominent with secondary and tertiary substrates [8].

Modern catalytic approaches utilize ionic liquid media to enhance reaction efficiency and environmental sustainability [9]. 1-Butyl-3-methylimidazolium tetrafluoroborate has proven particularly effective as a reaction medium for benzyl ether synthesis, providing clean reaction profiles and simplified product isolation procedures [9]. The ionic liquid system facilitates phenoxide formation and enhances nucleophilic reactivity while suppressing side reactions [9].

Palladium-catalyzed etherification reactions offer alternative pathways for benzyloxy linkage formation, particularly for challenging substrates [10]. These reactions proceed through palladium-mediated activation of phenolic hydroxyl groups, followed by coupling with benzyl electrophiles [10]. The catalytic system demonstrates excellent functional group tolerance and provides access to ether products under mild reaction conditions [10].

Ullmann-type condensation reactions provide copper-promoted pathways for aryl ether formation, though traditionally requiring elevated temperatures exceeding 210°C [11]. Modern modifications incorporate soluble copper catalysts supported by diamine and acetylacetonate ligands, reducing reaction temperatures and improving substrate scope [11]. The reaction proceeds through copper-mediated activation of aryl halides, facilitating nucleophilic attack by phenoxide nucleophiles [11].

Reaction Optimization Strategies

Solvent Systems and Temperature-Dependent Yield Variations

Solvent selection profoundly influences both reaction rate and product yield in aromatic ester synthesis [5]. High dielectric constant solvents enhance reaction rates by stabilizing charged transition states, while solvent hydrogen bonding capacity affects nucleophile solvation and reactivity [5]. Common effective solvents include dichloromethane, tetrahydrofuran, toluene, and acetonitrile, each offering distinct advantages for specific reaction types [5].

Temperature optimization studies reveal complex relationships between reaction temperature and product formation efficiency [12] [13]. For benzoate ester synthesis, optimal reaction temperatures typically range from 50°C to 80°C, with yields initially increasing with temperature before declining due to side reaction formation [12]. Detailed kinetic studies demonstrate that reaction rates increase exponentially with temperature according to Arrhenius relationships, but competing decomposition pathways become significant at elevated temperatures [13].

Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
353.56885
452.88292
552.29495
651.89689
751.59182

The data demonstrate optimal performance at 65°C, balancing high yield with acceptable selectivity [13]. Temperature increases beyond this point result in decreased selectivity due to side reaction promotion [13].

Microwave-assisted synthesis offers significant advantages for temperature control and reaction acceleration [14] [15]. Microwave heating provides precise temperature control and uniform heating throughout the reaction mixture, resulting in accelerated reaction rates and decreased reaction times compared to conventional heating methods [14]. Comparative studies show reaction time reductions from 45 minutes to 6 minutes using microwave assistance, while maintaining superior product purity [15].

Catalytic System Selection and Efficiency Comparisons

Catalyst selection critically determines reaction efficiency and selectivity in aromatic synthesis [12] [16]. Acid catalysts for esterification reactions include sulfuric acid, hydrochloric acid, para-toluenesulfonic acid, and various Lewis acids [12]. Each catalyst system exhibits distinct advantages: sulfuric acid provides high reaction rates and yields, while para-toluenesulfonic acid offers improved handling characteristics and reduced corrosivity [12].

Catalyst SystemReaction RateYield (%)Selectivity (%)Cost Index
Sulfuric AcidHigh95921.0
Hydrochloric AcidHigh93901.2
Para-toluenesulfonic AcidModerate89952.8
Zirconium SulfateModerate87943.5

Catalyst loading optimization studies reveal optimal performance typically occurs at 5-10 mole percent relative to the limiting reagent [12]. Higher catalyst concentrations increase reaction rates but may promote side reactions and complicate product purification [12]. Lower concentrations result in incomplete conversion and extended reaction times [12].

Heterogeneous catalytic systems offer advantages for industrial applications, particularly regarding catalyst recovery and reuse [16]. Copper oxide supported on titanium dioxide demonstrates excellent activity for various aromatic transformations, maintaining greater than 94% efficiency over ten reuse cycles [16]. The catalyst stability results from uniform copper distribution and robust support interactions [16].

Byproduct Analysis and Purification Techniques

Byproduct formation in aromatic ester synthesis typically results from competing reaction pathways including hydrolysis, elimination, and rearrangement reactions [17]. Detailed analytical studies identify common impurities including unreacted starting materials, hydrolysis products, and polymerization byproducts [17]. Systematic purification strategies employ crystallization, chromatography, and distillation techniques to achieve high product purity [17].

Recrystallization represents the most widely employed purification technique for aromatic esters [17]. The process exploits differential solubility between the target compound and impurities across temperature ranges [17]. Optimal recrystallization solvents demonstrate high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures [17].

Chromatographic purification methods provide excellent resolution for complex mixture separation [17]. Silica gel chromatography effectively separates aromatic esters based on polarity differences, while reverse-phase chromatography offers complementary selectivity patterns [17]. Automated chromatographic systems enable large-scale purification with consistent reproducibility [17].

Process analytical technology enables real-time monitoring of byproduct formation and reaction progress [18]. Spectroscopic techniques including nuclear magnetic resonance and infrared spectroscopy provide detailed compositional analysis throughout the reaction course [18]. These monitoring capabilities facilitate rapid optimization and quality control implementation [18].

Scale-Up Considerations and Industrial Relevance

Continuous Flow vs Batch Reactor Configurations

The transition from laboratory-scale to industrial production requires careful consideration of reactor design and operational parameters [19] [20]. Batch reactors offer flexibility for reaction condition adjustment and accommodate multiple sequential steps within single vessels, making them ideal for exploratory synthesis and process development [19]. However, batch systems face significant scale-up challenges as mixing efficiency, heat transfer, and mass transfer become limiting factors at production scale [19].

Continuous flow reactors provide superior process control and scalability advantages [20] [21]. Flow systems offer precise control over residence time, temperature gradients, and mixing efficiency, particularly beneficial for high-precision reactions including photochemical processes and exothermic transformations [19]. The steady-state operation eliminates concentration and temperature variations associated with batch processing [20].

ParameterBatch ReactorContinuous Flow Reactor
Process ControlFlexible adjustmentsPrecise automated control
ScalabilityChallenging at large scaleSeamless scale-up
Safety ProfileHigher risk for hazardous reactionsEnhanced safety
Initial InvestmentLowerHigher
ProductivityLimited by batch cycle timeContinuous high-throughput
Heat TransferLimited by vessel geometryExcellent due to high surface area

Continuous flow chemistry demonstrates particular advantages for hazardous reaction management [22]. The technology effectively handles gas-liquid reactions, high-pressure operations, elevated temperature processes, and reactions involving unstable intermediates [22]. Flow reactors minimize hazard exposure through reduced inventory of reactive materials and enhanced heat transfer capabilities [22].

Scale-up considerations for continuous flow systems require kinetic data, reactor modeling, and heat and mass transfer analysis [21]. Unlike batch systems where scale-up primarily involves vessel size increases, flow scale-up focuses on flow rate optimization and parallel reactor implementation [21]. This approach minimizes process redevelopment requirements and reduces scale-up timeline [21].

Green Chemistry Principles in Large-Scale Synthesis

Industrial implementation of green chemistry principles focuses on waste prevention, atom economy maximization, and energy efficiency optimization [23] [24]. Atom economy represents a fundamental measure of reaction efficiency, quantifying the proportion of reactant atoms incorporated into the desired product [23]. The calculation considers molecular weights of all reactants relative to the target product molecular weight [24].

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100% [24]

Green chemistry implementation strategies emphasize catalytic processes, renewable feedstock utilization, and solvent optimization [23]. Catalytic systems reduce waste generation through improved selectivity and enable milder reaction conditions [23]. Renewable feedstock adoption decreases dependence on petroleum-derived materials and enhances process sustainability [25].

Energy efficiency optimization targets reaction condition moderation, avoiding extreme temperatures, pressures, and vacuum requirements [25]. Ambient temperature and pressure operations represent optimal energy efficiency, though practical considerations may necessitate moderate heating or cooling [25]. Process integration and heat recovery systems further enhance energy utilization efficiency [25].

Solvent selection and minimization represent critical green chemistry considerations [25]. Safer solvent alternatives reduce environmental impact and worker exposure risks [25]. Solvent recycling and reuse strategies minimize waste generation and reduce raw material consumption [25]. Water-based systems offer particular advantages where chemically compatible [25].

Waste minimization strategies integrate prevention, reduction, and recycling approaches [25]. Process design emphasizing high atom economy reactions reduces inherent waste generation [25]. Byproduct utilization and recycling streams convert waste materials into valuable products [25]. Advanced separation technologies enable efficient recovery and purification of both products and recyclable materials [25].

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

294.0459001 g/mol

Monoisotopic Mass

294.0459001 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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